2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-
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Overview
Description
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is a chemical compound with the molecular formula C6H8O3 It is a derivative of furanone, characterized by the presence of a hydroxymethyl group and a methyl group at the 5-position of the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the selective hydrogenation of 5-hydroxymethylfurfural (HMF) using a catalyst. For example, the hydrogenation of HMF in the presence of a platinum-loaded catalyst in an aqueous environment at 373 K and 3 MPa H2 for 1 hour can yield 2,5-bis(hydroxymethyl)furan with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic conversion of biomass-derived HMF. The process includes the protection of the formyl group of HMF using acetalization with 1,3-propanediol, followed by hydrogenation using a bimetallic Ni–Re catalyst supported on TiO2. This method allows for the efficient conversion of concentrated aqueous solutions of HMF to 2,5-bis(hydroxymethyl)furan .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where nucleophiles such as halides or amines can replace the hydroxyl group.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: Substitution reactions can produce various substituted furanone derivatives, depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furanone ring structure may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-, HMF is a key intermediate in the production of various furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): Another important furan derivative, FDCA is used in the production of bioplastics and other materials.
2-Furaldehyde (Furfural): A related compound that is also derived from biomass and used in the production of various chemicals.
Uniqueness
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
681143-75-9 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-5-methylfuran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(4-7)3-2-5(8)9-6/h2-3,7H,4H2,1H3/t6-/m1/s1 |
InChI Key |
YWBPYSCGWZUZTP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@]1(C=CC(=O)O1)CO |
Canonical SMILES |
CC1(C=CC(=O)O1)CO |
Origin of Product |
United States |
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